molecular formula C19H12Br2O5S B1214209 Bromophenol red CAS No. 2800-80-8

Bromophenol red

Cat. No.: B1214209
CAS No.: 2800-80-8
M. Wt: 512.2 g/mol
InChI Key: OYCLSQDXZMROJK-UHFFFAOYSA-N
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Mechanism of Action

Safety and Hazards

Bromophenol Red should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not breathe vapours/dust. Do not ingest. Do not smoke. Keep away from heat and sources of ignition . It is harmful if swallowed, in contact with skin or if inhaled, and causes serious eye irritation .

Future Directions

There is increasing interest for chemiluminescence (CL) detection with the characteristics of simplicity, low cost, and high sensitivity, especially the wide application of enhancers in CL detection to increase signals, prolonged luminescence time, and enhanced intensity . Future research needs to develop novel enhancers with less interference and better performance .

Biochemical Analysis

Biochemical Properties

Bromophenol red plays a significant role in biochemical reactions as a pH indicator. It changes color from yellow to red over a pH range of 5.2 to 6.8 . This property makes it useful in various assays and experiments where monitoring pH changes is crucial. This compound interacts with enzymes, proteins, and other biomolecules by indicating the pH changes that occur during biochemical reactions. For example, it can be used to monitor the activity of enzymes that produce or consume hydrogen ions, thereby affecting the pH of the solution.

Molecular Mechanism

At the molecular level, this compound exerts its effects by undergoing a color change in response to pH variations. This color change is due to the protonation and deprotonation of the phenolic groups in the molecule. In acidic conditions, the phenolic groups are protonated, resulting in a yellow color. In basic conditions, the phenolic groups are deprotonated, leading to a red color . This reversible reaction allows this compound to act as an effective pH indicator in various biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can affect its ability to accurately indicate pH changes. Long-term studies have shown that this compound can maintain its pH-indicating properties for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally non-toxic and can be used safely in various experiments. At high doses, it can cause adverse effects such as toxicity and alterations in cellular function. Studies have shown that high doses of this compound can lead to changes in enzyme activity and metabolic pathways, which can impact overall cellular health .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pH regulation. It interacts with enzymes and cofactors that are involved in maintaining the pH balance within cells. For example, this compound can be used to monitor the activity of enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH by catalyzing the conversion of carbon dioxide and water to bicarbonate and hydrogen ions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can diffuse across cell membranes and accumulate in specific cellular compartments where pH changes occur. This compound interacts with transporters and binding proteins that facilitate its movement within the cell. This distribution pattern allows it to effectively monitor pH changes in various cellular environments .

Subcellular Localization

This compound is localized in specific subcellular compartments where it can effectively monitor pH changes. It is often found in the cytoplasm and organelles such as lysosomes and endosomes, where pH variations are common. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its function as a pH indicator in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromophenol red can be synthesized through the bromination of phenolsulfonphthalein. The process involves the reaction of phenolsulfonphthalein with bromine in the presence of a suitable solvent, such as glacial acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced by large-scale bromination of phenolsulfonphthalein. The process involves the use of automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Bromophenol red undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bromophenol Red

This compound is unique due to its specific pH range of 5.2 to 6.8, making it suitable for applications where precise pH monitoring within this range is required. Its distinct color change from yellow to red provides a clear visual indication of pH changes, which is valuable in both research and industrial settings .

Properties

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLSQDXZMROJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182284
Record name Bromophenol red
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Molecular Weight

512.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown powder; [Acros Organics MSDS]
Record name Bromophenol Red
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CAS No.

2800-80-8
Record name Bromophenol red
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Record name Bromophenol red
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Record name Bromophenol red
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Record name Bromophenol red
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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